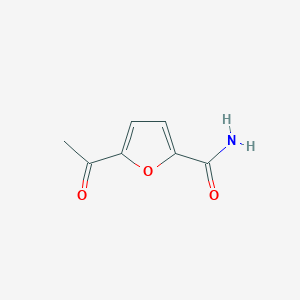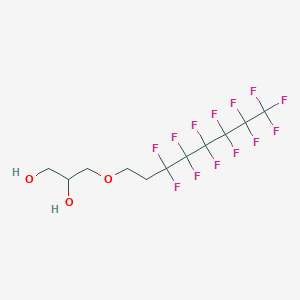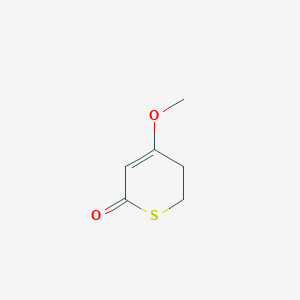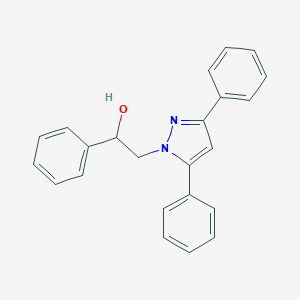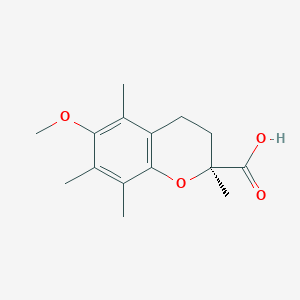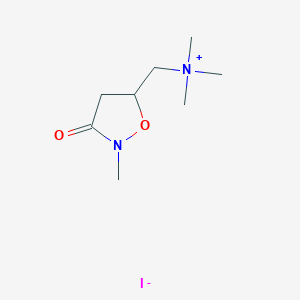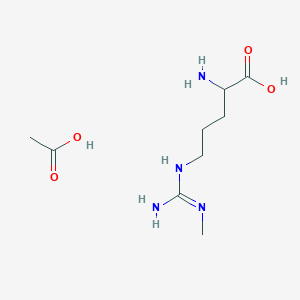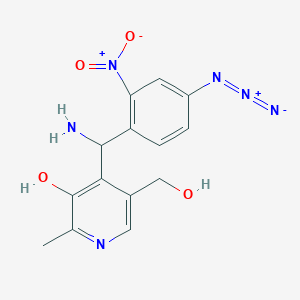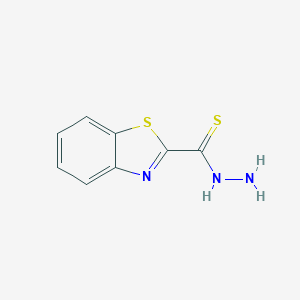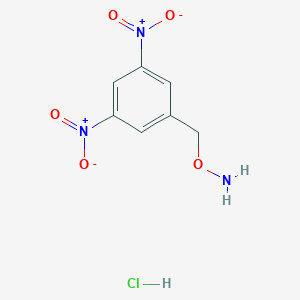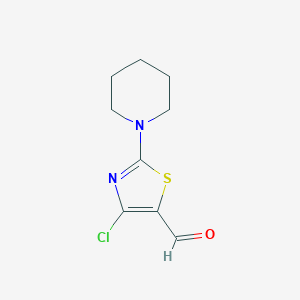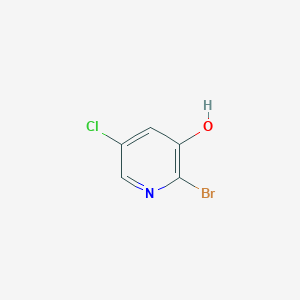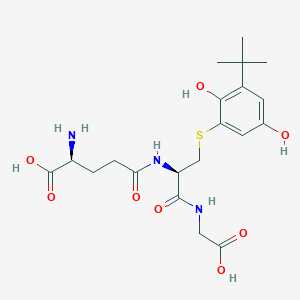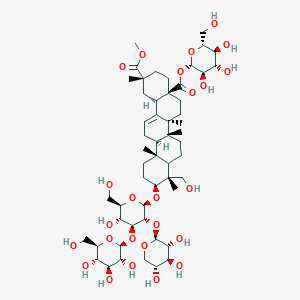
Esculentoside K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside K is a saponin compound that is extracted from the roots of Phytolacca esculenta. It has been found to have numerous biochemical and physiological effects, making it a promising compound for scientific research applications.
Mécanisme D'action
The mechanism of action of esculentoside K is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines and activating the immune system. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Effets Biochimiques Et Physiologiques
Esculentoside K has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. It has also been found to have antioxidant properties and may help prevent oxidative stress-related diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using esculentoside K in lab experiments is that it is a naturally occurring compound, making it less toxic than synthetic compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are numerous future directions for research on esculentoside K. One area of research is the development of new drugs and therapies based on its anti-inflammatory, anti-tumor, and anti-viral properties. Another area of research is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and working with the compound.
Conclusion:
Esculentoside K is a promising compound with numerous potential scientific research applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs and therapies. Its neuroprotective effects and potential use in the treatment of neurodegenerative diseases also make it an exciting area of research. While there are limitations to working with the compound, its natural origin and numerous biochemical and physiological effects make it a valuable tool for scientific investigation.
Méthodes De Synthèse
Esculentoside K is extracted from the roots of Phytolacca esculenta using a variety of methods, including solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The purity of the extracted compound can be verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Esculentoside K has been found to have numerous potential scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising compound for the development of new drugs and therapies. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
130364-34-0 |
|---|---|
Nom du produit |
Esculentoside K |
Formule moléculaire |
C54H86O25 |
Poids moléculaire |
1135.2 g/mol |
Nom IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C54H86O25/c1-49(47(69)71-6)13-15-54(48(70)79-45-40(68)37(65)34(62)27(19-56)74-45)16-14-52(4)23(24(54)17-49)7-8-30-50(2)11-10-31(51(3,22-58)29(50)9-12-53(30,52)5)76-46-42(78-43-38(66)32(60)25(59)21-72-43)41(35(63)28(20-57)75-46)77-44-39(67)36(64)33(61)26(18-55)73-44/h7,24-46,55-68H,8-22H2,1-6H3/t24-,25-,26-,27-,28-,29?,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |
Clé InChI |
AMQRUZXXGQEOGN-IOQLHXQASA-N |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
Synonymes |
esculentoside K Glu-Xyl-Glu-Glu-PA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



